

Initial Safety Profile of ACP-319: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACP-319

Cat. No.: B1574553

[Get Quote](#)

This technical guide provides a comprehensive analysis of the initial safety profile of **ACP-319**, a second-generation phosphoinositide 3-kinase delta (PI3K δ) inhibitor. The information is compiled from publicly available clinical and preclinical data, intended for researchers, scientists, and drug development professionals.

Executive Summary

ACP-319 has been evaluated in clinical trials primarily in combination with the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib for the treatment of relapsed/refractory B-cell malignancies. The initial safety data indicates a manageable but notable toxicity profile, with dose-limiting toxicities observed at higher doses. The most frequently reported adverse events include hepatotoxicity (elevated transaminases), gastrointestinal issues (diarrhea), and skin rashes. Further development of **ACP-319** has not been pursued.

Clinical Safety Data

The primary source of clinical safety data for **ACP-319** comes from a Phase 1/2 study in combination with acalabrutinib in patients with relapsed/refractory B-cell non-Hodgkin lymphoma.^{[1][2][3][4]}

Dose-Limiting Toxicities and Maximum Tolerated Dose

In the dose-escalation portion of the Phase 1/2 trial, dose-limiting toxicities (DLTs) were observed, which established the maximum tolerated dose (MTD) for **ACP-319** when used in

combination with acalabrutinib.

ACP-319 Dose Level	Dose-Limiting Toxicity (DLT)
50 mg BID	Grade 3 maculopapular rash (n=1)
100 mg BID	Grade 3 febrile neutropenia, diarrhea, and pneumonitis (n=1)
Grade 3 maculopapular rash (n=1)	
Table 1: Dose-Limiting Toxicities Observed in the Phase 1/2 Combination Study.[1][5]	

Based on these findings, the MTD for **ACP-319** was determined to be 50 mg twice daily (BID) in combination with acalabrutinib 100 mg BID.[1][2][5]

Adverse Events (AEs)

The combination therapy of acalabrutinib and **ACP-319** was associated with a range of adverse events.

Adverse Event	Any Grade	Grade ≥ 3
Serious AEs	61%	50%
Table 2: Summary of Serious Adverse Events in Part 1 of the Phase 1/2 Study.[1][2]		

The most common adverse events observed in the dose expansion phase are detailed below.

Adverse Event	Any Grade ($\geq 40\%$ of patients)	Grade ≥ 3 (>2 patients)
Increased ALT	52%[5]	28%[1][5]
Diarrhea	52%[5]	12%[1]
Increased AST	48%[5]	20%[1][5]
Fatigue	40%[5]	0%[5]
Rash	40%[5]	12%[1]
Anemia	-	16%[1]
Thrombocytopenia	-	12%[1]

Table 3: Common Adverse Events in Part 2 of the Phase 1/2 Study.

Frequent treatment-limiting hepatotoxicity was a notable observation.[1] Serious adverse events were reported in 52% of patients in this part of the study, with 40% experiencing at least one grade 3/4 SAE.[1]

Treatment Discontinuation due to Adverse Events

Adverse events led to the discontinuation of one or both study drugs for a significant portion of patients.

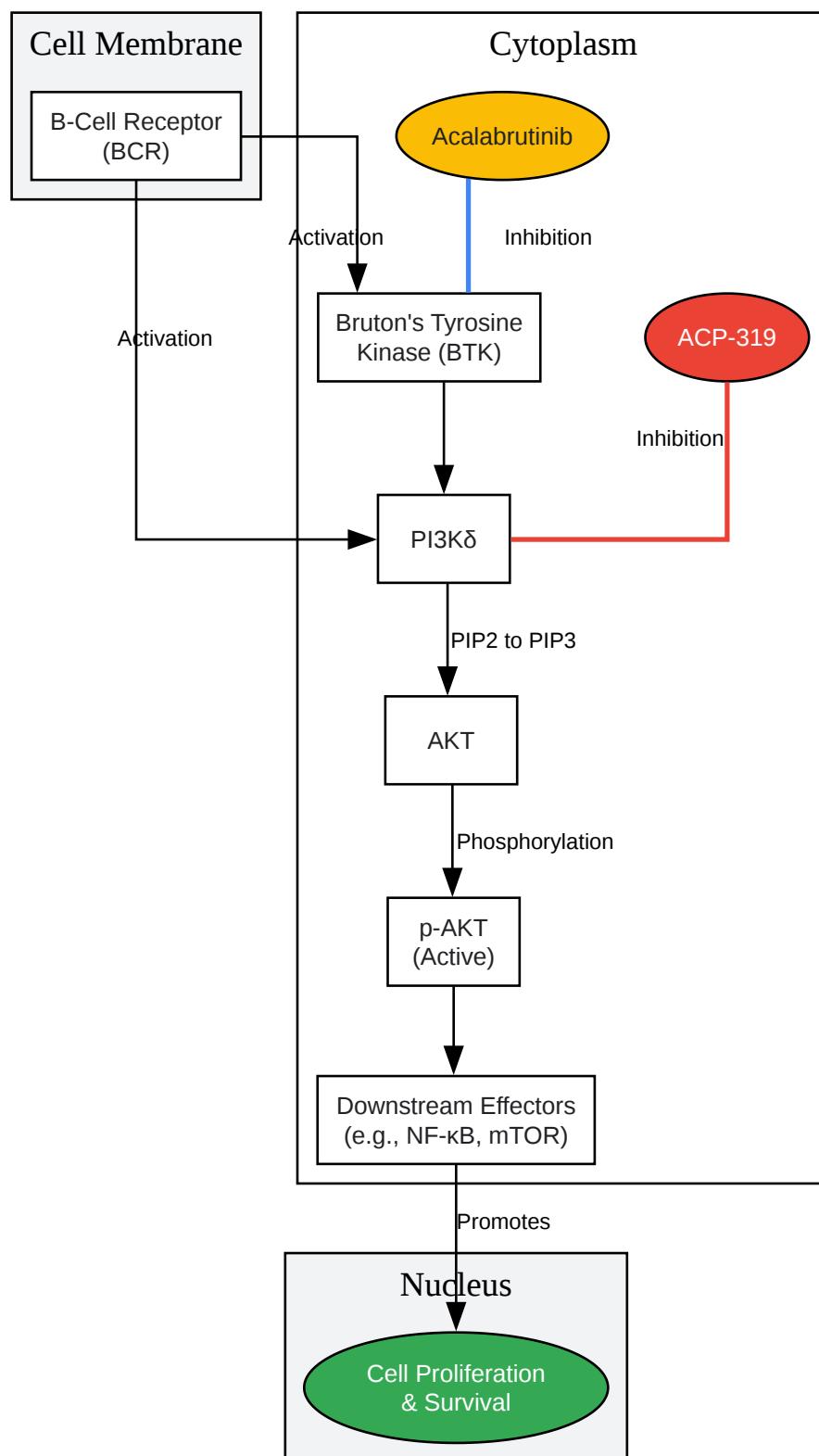
Drug Discontinued	Percentage of Patients
ACP-319	33%
Acalabrutinib and the study	23%

Table 4: Treatment Discontinuation Due to Adverse Events in the Phase 1/2 Study.[1]

The higher rate of discontinuation for **ACP-319** suggests it was the primary contributor to the toxicity of the combination regimen.[1]

Monotherapy Safety Data

Limited information is available on the safety profile of **ACP-319** as a monotherapy. A small clinical trial with 28 patients with relapsed or refractory lymphoid malignancies was conducted. In this study, the only reported dose-limiting toxicity was hemolytic anemia in one patient.[1][2]


Experimental Protocols

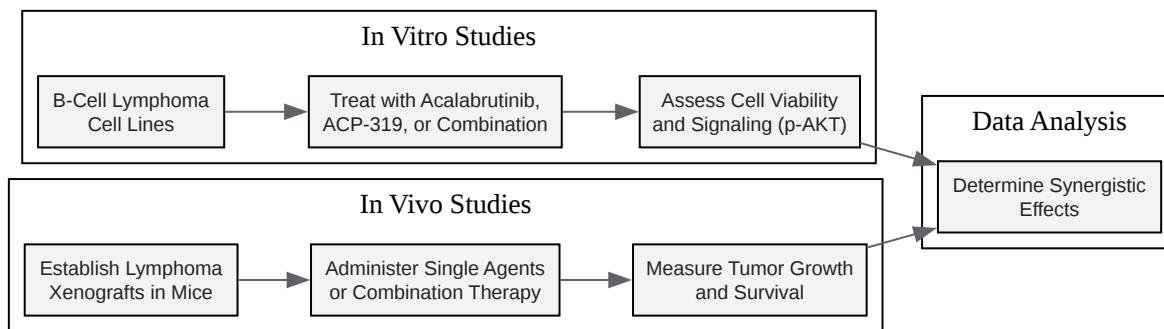
Phase 1/2 Clinical Trial of Acalabrutinib in Combination with ACP-319 (NCT02328014)

- Study Design: This was a two-part, open-label, multicenter study.[1][5]
 - Part 1 (Dose Escalation): Patients with relapsed/refractory B-cell malignancies received acalabrutinib at a fixed dose of 100 mg BID and **ACP-319** at escalating doses of 25 mg, 50 mg, and 100 mg BID. The primary objective was to determine the safety and MTD of the combination.[5][6][7]
 - Part 2 (Dose Expansion): Patients with specific subtypes of diffuse large B-cell lymphoma (GCB and non-GCB) received acalabrutinib 100 mg BID and **ACP-319** at the MTD established in Part 1.[2]
- Primary Endpoint: The primary endpoint for Part 1 was safety, including the incidence of dose-limiting toxicities.[5]
- Secondary Endpoints: Secondary endpoints included overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), pharmacokinetics (PK), and pharmacodynamics (PD).[5]
- Pharmacodynamic Assessments:
 - BTK Occupancy: Median BTK occupancy was measured at steady-state trough and was found to be approximately 95%, indicating no effect of **ACP-319** on acalabrutinib's binding to BTK.[1][5]
 - Phospho-AKT Inhibition: Inhibition of phospho-AKT, a downstream marker of PI3K activity, was assessed and found to be dose-dependent with **ACP-319**.[1][5]

Mechanism of Action and Signaling Pathway

ACP-319 is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).^{[1][2]} PI3K δ is a critical component of the B-cell receptor (BCR) signaling pathway, which is often constitutively active in B-cell malignancies, promoting cell proliferation and survival.^{[8][9]} **ACP-319**'s mechanism of action is to block this signaling cascade.

[Click to download full resolution via product page](#)

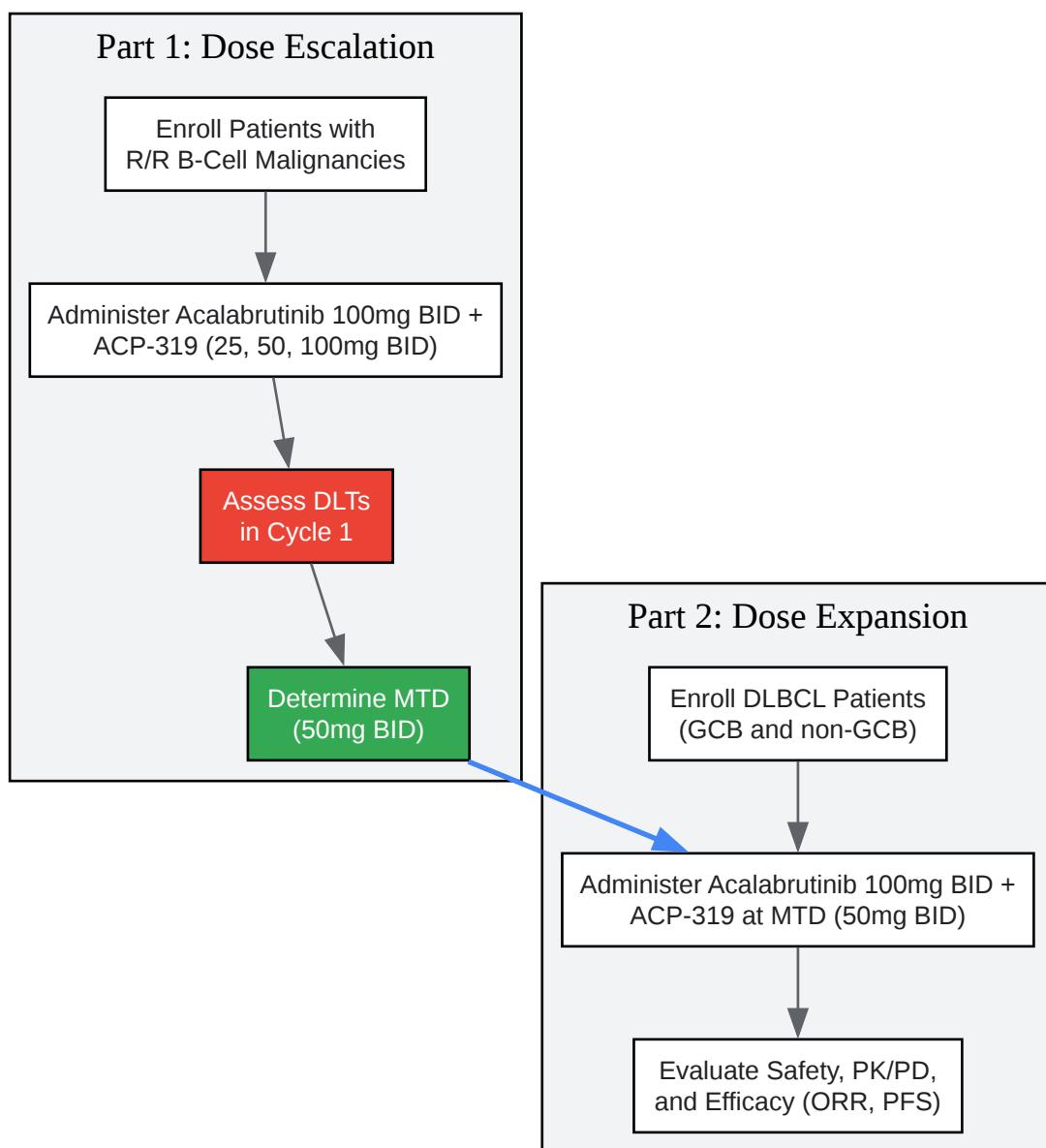

Caption: B-Cell Receptor (BCR) signaling pathway with points of inhibition by Acalabrutinib and **ACP-319**.

Experimental and Clinical Workflows

The development and evaluation of **ACP-319** followed a standard pharmaceutical pipeline, from preclinical assessment to clinical trials.

Preclinical Evaluation Workflow

Preclinical studies provided the rationale for combining BTK and PI3K δ inhibitors.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for preclinical evaluation of **ACP-319** in combination with Acalabrutinib.

Clinical Trial Workflow (Phase 1/2)

The clinical trial was structured to first establish safety and then evaluate efficacy in a targeted patient population.

[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 1/2 clinical trial for Acalabrutinib in combination with **ACP-319**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phase 1/2 study of acalabrutinib and the PI3K delta inhibitor ACP-319 in relapsed/refractory B-cell Non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Acalabrutinib (ACP-196) in Combination with ACP-319, for Treatment of B-Cell Malignancies [astrazenecaclinicaltrials.com]
- 8. researchgate.net [researchgate.net]
- 9. Single and combined BTK and PI3K δ inhibition with acalabrutinib and ACP-319 in pre-clinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Safety Profile of ACP-319: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1574553#initial-safety-profile-of-acp-319\]](https://www.benchchem.com/product/b1574553#initial-safety-profile-of-acp-319)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com